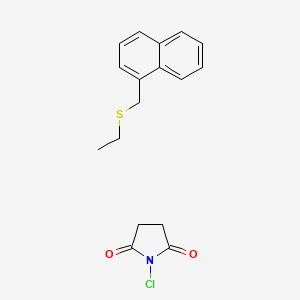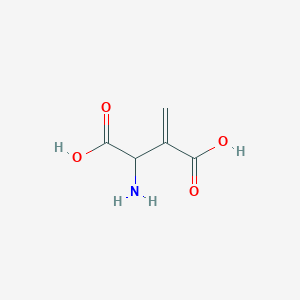
n-Butyl n-pentyl disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl n-pentyl disulphide is an organic compound with the molecular formula C₉H₂₀S₂ and a molecular weight of 192.385 g/mol . It is also known by other names such as n-Amyl n-butyl disulfide, Disulfide, butyl pentyl, and 5,6-Dithiaundecane . This compound is characterized by the presence of a disulfide bond (–S–S–) linking two alkyl groups, specifically n-butyl and n-pentyl groups.
Preparation Methods
The synthesis of n-Butyl n-pentyl disulphide can be achieved through various methods. One common synthetic route involves the reaction of n-butyl thiol with n-pentyl thiol in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions and yields the desired disulfide compound . Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
n-Butyl n-pentyl disulphide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
n-Butyl n-pentyl disulphide has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: The compound is used in studies related to protein folding and stability, as disulfide bonds play a crucial role in the structural integrity of proteins.
Medicine: Research on disulfide compounds like this compound contributes to the development of therapeutic agents targeting disulfide bonds in proteins.
Mechanism of Action
The mechanism of action of n-Butyl n-pentyl disulphide involves the formation and cleavage of the disulfide bond. This bond can undergo thiol-disulfide exchange reactions, which are crucial in various biological processes, including protein folding and redox signaling . The molecular targets and pathways involved include thiol-containing proteins and enzymes that facilitate these exchange reactions.
Comparison with Similar Compounds
n-Butyl n-pentyl disulphide can be compared with other disulfide compounds such as:
n-Butyl n-butyl disulfide: Similar structure but with two n-butyl groups.
n-Pentyl n-pentyl disulfide: Similar structure but with two n-pentyl groups.
n-Butyl n-hexyl disulfide: Similar structure but with n-butyl and n-hexyl groups.
The uniqueness of this compound lies in its specific alkyl group combination, which can influence its reactivity and applications .
Properties
CAS No. |
72437-52-6 |
|---|---|
Molecular Formula |
C9H20S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
1-(butyldisulfanyl)pentane |
InChI |
InChI=1S/C9H20S2/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3 |
InChI Key |
KIBWKQMJVBZNFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSSCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


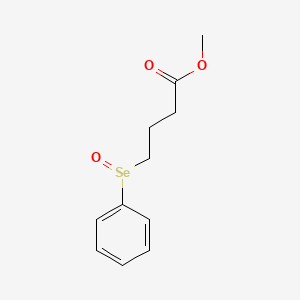
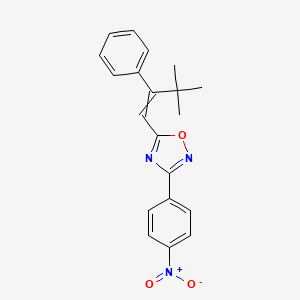

![N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide](/img/structure/B14477472.png)
![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
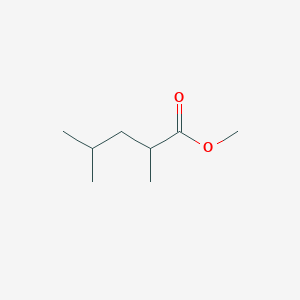
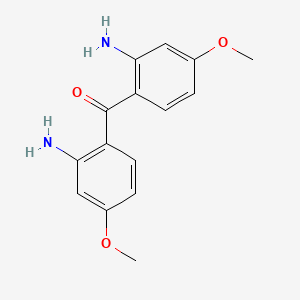
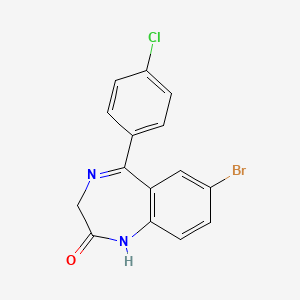
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
